molecular formula C8H9Cl2NO2S B12582243 N,N-Dichloro-2,3-dimethylbenzenesulfonamide CAS No. 610770-33-7

N,N-Dichloro-2,3-dimethylbenzenesulfonamide

Cat. No.: B12582243
CAS No.: 610770-33-7
M. Wt: 254.13 g/mol
InChI Key: CPBDAMZCTJUVTI-UHFFFAOYSA-N
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Description

N,N-Dichloro-2,3-dimethylbenzenesulfonamide: is a chemical compound with the molecular formula C8H9Cl2NO2S It is a member of the sulfonamide family, characterized by the presence of a sulfonamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dichloro-2,3-dimethylbenzenesulfonamide typically involves the chlorination of 2,3-dimethylbenzenesulfonamide. The reaction is carried out under controlled conditions using chlorine gas as the chlorinating agent. The process requires careful monitoring of temperature and reaction time to ensure the selective chlorination of the nitrogen atoms in the sulfonamide group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: N,N-Dichloro-2,3-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the dichloro groups to amine groups.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N,N-Dichloro-2,3-dimethylbenzenesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

    Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N-Dichloro-2,3-dimethylbenzenesulfonamide involves its interaction with biological molecules. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects. The molecular targets and pathways involved include the inhibition of folic acid synthesis in bacteria, which is crucial for their growth and replication.

Comparison with Similar Compounds

  • N,N-Dichloro-3,4-dimethylbenzenesulfonamide
  • N,N-Dichloro-2,5-dimethylbenzenesulfonamide
  • N,N-Dichloro-2,6-dimethylbenzenesulfonamide

Comparison: N,N-Dichloro-2,3-dimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring This unique structure can influence its reactivity and interaction with biological molecules, making it distinct from other similar compounds

Properties

CAS No.

610770-33-7

Molecular Formula

C8H9Cl2NO2S

Molecular Weight

254.13 g/mol

IUPAC Name

N,N-dichloro-2,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H9Cl2NO2S/c1-6-4-3-5-8(7(6)2)14(12,13)11(9)10/h3-5H,1-2H3

InChI Key

CPBDAMZCTJUVTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)N(Cl)Cl)C

Origin of Product

United States

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